molecular formula C17H21NO4 B4083932 N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4083932
M. Wt: 303.35 g/mol
InChI Key: VNWBDVTYPWIZNC-UHFFFAOYSA-N
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Description

This compound belongs to the bicyclo[2.2.1]heptane carboxamide family, characterized by a rigid bicyclic core modified with a 3-oxo-2-oxabicyclo moiety and a carboxamide group. The 3-methoxyphenyl substituent at the carboxamide nitrogen distinguishes it from analogs. The bicyclic scaffold is derived from camphanic acid (4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid), a known antimicrobial agent . The carboxamide modification enhances target specificity and modulates physicochemical properties such as solubility and metabolic stability.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-15(2)16(3)8-9-17(15,22-14(16)20)13(19)18-11-6-5-7-12(10-11)21-4/h5-7,10H,8-9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWBDVTYPWIZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=CC(=CC=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the aromatic ring or bicyclic core, impacting molecular weight, lipophilicity (logP), and hydrogen-bonding capacity.

Compound Molecular Formula Molecular Weight Substituent logP Key Features
Target Compound: N-(3-Methoxyphenyl) derivative C₁₉H₂₃NO₄ 329.39 (estimated) 3-Methoxyphenyl ~2.8 Moderate lipophilicity; methoxy group enhances solubility vs. halogens
N-(5-Chloro-2-methoxyphenyl) analog () C₁₇H₂₀ClNO₄ 337.80 5-Chloro-2-methoxyphenyl ~3.5 Higher logP due to chlorine; potential enhanced bioactivity
N-(3,4-Difluorophenyl) analog () C₁₆H₁₇F₂NO₃ 309.31 3,4-Difluorophenyl 3.23 Fluorine atoms increase metabolic stability and membrane permeability
N-(2-Methoxy-5-methylphenyl) analog () C₁₈H₂₃NO₄ 317.38 2-Methoxy-5-methylphenyl ~3.0 Methyl group may reduce polarity; moderate solubility
2-Bromo-N-(2,4-dimethoxyphenyl) analog () C₁₉H₂₄BrNO₄ 414.31 2-Bromo, 2,4-dimethoxyphenyl ~3.8 Bromine enhances electrophilic reactivity; bulky substituents may hinder binding

Metabolic and Stability Profiles

  • Fluorinated Analogs : The 3,4-difluorophenyl derivative () shows higher logP (3.23) and likely slower hepatic clearance due to fluorine’s metabolic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

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